N-ethyl-N-(1-naphthyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-20(19(21)16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFWCZPZAISEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13936-67-9 | |
| Record name | N-ETHYL-N-(1-NAPHTHYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the N Substituted Benzamide Chemical Class
The N-substituted benzamides are a well-established and significant class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing one or two substituent groups. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties.
The synthesis of N-substituted benzamides is typically achieved through the acylation of a corresponding amine with a benzoyl derivative, such as benzoyl chloride or benzoic acid activated with a coupling agent. This straightforward and versatile synthetic accessibility allows for the creation of large libraries of derivatives for screening and optimization in drug discovery and materials science.
Significance of Naphthyl and Ethyl Moieties in Chemical Structure and Reactivity
The distinct characteristics of N-ethyl-N-(1-naphthyl)benzamide are largely dictated by the presence of the naphthyl and ethyl groups attached to the amide nitrogen.
The naphthyl moiety , a bicyclic aromatic system composed of two fused benzene (B151609) rings, imparts significant steric bulk and lipophilicity to the molecule. This large, planar aromatic surface can engage in π-π stacking interactions, which are crucial for binding to biological macromolecules like proteins and DNA. mdpi.com The incorporation of a naphthyl group is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. nih.govmdpi.com In the context of this compound, the 1-naphthyl substitution pattern influences the conformational orientation of the group relative to the benzamide (B126) core.
The combination of the large, rigid naphthyl group and the smaller, more flexible ethyl group on the same nitrogen atom results in a unique three-dimensional structure that can be explored for specific binding interactions in various chemical and biological systems.
Overview of Current Research Trajectories and Academic Significance
Classical and Contemporary Synthetic Routes to Benzamides
The formation of the benzamide (B126) core of this compound can be achieved through fundamental and widely practiced synthetic transformations. These methods focus on the efficient creation of the crucial amide bond and the introduction of substituents on the nitrogen atom.
Amide Bond Formation Strategies
The most direct method for synthesizing amides is the coupling of a carboxylic acid derivative with an amine. For this compound, this would typically involve the reaction of a benzoic acid derivative with N-ethyl-1-naphthylamine.
Acyl Halides: A common approach is the use of an activated carboxylic acid derivative, such as benzoyl chloride. The reaction between benzoyl chloride and N-ethyl-1-naphthylamine in the presence of a base, like pyridine (B92270) or triethylamine, would yield the desired tertiary amide. The base is necessary to neutralize the hydrochloric acid byproduct.
Coupling Reagents: Modern synthetic chemistry offers a variety of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to first prepare an acyl halide. unimi.it These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. Research has shown that reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) can effectively couple carboxylic acids with amines to form amides. mdpi.com This method is particularly useful for synthesizing complex amides. mdpi.com
The following table outlines common coupling reagents used in amide synthesis:
Table 1: Common Amide Coupling Reagents| Reagent Name | Acronym | Activating Mechanism |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an active ester intermediate |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate | TBTU | Forms an active ester intermediate |
Transamidation, the exchange of an amine moiety on an amide with another amine, is also a viable, though less common, method for preparing specific amides. nih.gov Recent advancements have explored metal-free conditions for these transformations, sometimes utilizing reagents like potassium tert-butoxide to facilitate the reaction between a primary or tertiary amide and a nucleophilic amine. nih.gov
Reductive Alkylation Approaches in N-Substituted Amide Synthesis
Reductive amination is a versatile method for preparing N-substituted amines, which can then be acylated to form the desired amide. organic-chemistry.orgmasterorganicchemistry.com Alternatively, direct reductive alkylation of a pre-formed secondary amide, N-(1-naphthyl)benzamide, could introduce the ethyl group.
To synthesize the precursor N-ethyl-1-naphthylamine, reductive amination can be employed. This would involve the reaction of 1-naphthylamine (B1663977) with acetaldehyde (B116499) in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the secondary amine. libretexts.org A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. masterorganicchemistry.comlibretexts.org
Once N-ethyl-1-naphthylamine is obtained, it can be acylated with benzoyl chloride or coupled with benzoic acid to yield this compound, as described in the previous section.
A less direct, but plausible, route involves the N-alkylation of a secondary amide. acs.org Starting with N-(1-naphthyl)benzamide, an ethyl group could be introduced using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a strong base. However, this method can sometimes suffer from side reactions and may not be as clean as the acylation of the corresponding secondary amine.
Advanced and Mechanistically Driven Synthesis of this compound Derivatives
More sophisticated synthetic methods allow for the construction of complex molecular architectures based on the this compound scaffold. These reactions often proceed through intricate, mechanistically driven pathways.
Domino Reactions for Annulation and Heterocycle Formation
Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. In the context of N-(naphthyl)benzamides, these reactions can lead to the formation of fused heterocyclic systems.
For instance, derivatives of N-(naphthyl)benzamide can be precursors to benzo[de]quinoline structures. While direct synthesis of benzo[de]quinoline from N-(naphthyl)benzamide itself is not extensively documented, related domino reactions highlight the potential for such transformations. For example, the synthesis of benzo[h]pyrazolo[3,4-b]quinolines has been achieved through a multi-component domino reaction. researchgate.net Similarly, domino reactions of Morita–Baylis–Hillman acetates have been used to create functionalized naphthalenes and quinolines. nih.gov A cobalt-catalyzed C-H carbonylation of naphthylamides has been developed for the synthesis of benzo[cd]indol-2(1H)-ones, which are structurally related to the cyclized products of N-(naphthyl)benzamides. acs.org
Directed Ortho-Lithiation Mediated Functionalization of Tertiary Benzamides
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.ca The amide group in a tertiary benzamide can act as a directed metalation group (DMG), guiding an organolithium reagent, such as n-butyllithium or sec-butyllithium, to deprotonate the ortho position of the benzoyl ring. uwindsor.caacs.org The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents at the position adjacent to the amide linkage.
For this compound, the N,N-disubstituted amide group would direct lithiation to the 2-position of the benzene (B151609) ring. Subsequent quenching with an electrophile (E+) would yield an ortho-substituted derivative.
Table 2: Examples of Electrophiles for Directed Ortho-Lithiation
| Electrophile | Introduced Functional Group |
|---|---|
| CO₂ (followed by acidic workup) | Carboxylic acid |
| DMF (dimethylformamide) | Aldehyde |
| I₂ | Iodine |
| (CH₃)₃SiCl | Trimethylsilyl |
| R-X (alkyl halide) | Alkyl |
This methodology has been successfully applied to a variety of tertiary benzamides for the synthesis of highly substituted aromatic compounds. researchgate.netacs.org However, one challenge with tertiary amides is their high stability, which can make subsequent hydrolysis to other functional groups difficult. uwindsor.ca
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the reactants. nih.govrug.nl MCRs offer a rapid route to molecular complexity and are valuable for generating libraries of structurally diverse compounds.
While a specific MCR for the direct synthesis of this compound is not reported, related MCRs can produce structurally similar benzamides. For example, a multi-component reaction involving arynes, isocyanides, and water can furnish benzamide derivatives. acs.org Another approach involves a three-component reaction of β-naphthol, an aldehyde, and an amine to produce naphthol derivatives, which can then be further functionalized. researchgate.net The Ugi and Passerini reactions are other prominent examples of MCRs that lead to amide-containing products, showcasing the potential of these strategies for building diverse chemical scaffolds. nih.gov
Precursor and Intermediate Chemical Transformations
The formation of the target benzamide relies heavily on the characteristics and reactivity of its constituent precursors, primarily N-ethyl-1-naphthylamine. The transformations of this key amine and the use of reactive intermediates like isothiocyanates are fundamental to the synthetic strategy.
Synthesis and Derivatization of N-Ethyl-1-naphthylamine and Related Amine Precursors
N-ethyl-1-naphthylamine serves as a crucial precursor in the synthesis of this compound. Its synthesis can be achieved through several methods. An industrial-scale process involves the nitration of naphthalene to yield α-nitronaphthalene, which is then subjected to liquid-phase hydrogenation over a nickel catalyst to produce 1-naphthylamine. The subsequent ethylation of 1-naphthylamine with ethyl bromide in the presence of sodium bicarbonate yields N-ethyl-1-naphthylamine. Another approach involves palladium-catalyzed amination, where 1-naphthylamine is coupled with ethyl bromide, achieving a reported yield of 85%. A different synthetic route starts from β-naphthol, which is heated with ethylamine (B1201723) gas in a pressure autoclave to produce N-ethyl-β-naphthylamine. prepchem.com
N-ethyl-1-naphthylamine is a versatile intermediate that can undergo various chemical reactions. It is used as a reagent in the synthesis of other complex molecules, such as 5,6,7,8-tetrahydroquinoline (B84679) C5a receptor antagonists and benzo[a]phenoxazinium chalcogen analogs, which have shown broad-spectrum antimicrobial activity. pharmaffiliates.com
The derivatization of naphthylamines is a common practice in analytical chemistry. For instance, 1-naphthylamine is used as a pre-column derivatization reagent for the analysis of reducing sugars and organic acids in complex matrices using high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net It reacts with the target analytes to form derivatives that can be easily detected. researchgate.net Similarly, 1-Naphthylisocyanate (NIC) is employed as a pre-column derivatizing agent for the analysis of free amino acids in biological samples. google.com These derivatization techniques highlight the reactivity of the amine group, which is the same site for the acylation reaction to form the final benzamide product.
The following table summarizes key synthetic methods for N-ethyl-1-naphthylamine:
| Starting Material | Key Reagents | Catalyst/Conditions | Product | Reported Yield |
| Naphthalene | HNO₃/H₂SO₄, H₂, Ethyl bromide, NaHCO₃ | Nickel catalyst, 80–100°C, 400–500 psi H₂ | N-ethyl-1-naphthylamine | Not specified |
| 1-Naphthylamine | Ethyl bromide | Palladium catalyst with bulky phosphine (B1218219) ligands | N-ethyl-1-naphthylamine | 85% |
| β-Naphthol | Ethylamine gas | Tribenzyl phosphite, 230°C, 35 atm | N-ethyl-β-naphthylamine | 94% prepchem.com |
Transformations Involving Isothiocyanate Intermediates
Isothiocyanates are highly reactive intermediates that can be used in the synthesis of N-acyl derivatives. The synthesis of N-(ethylcarbamothioyl)-1-naphthamide, an analogue of the target compound, proceeds through a 1-naphthoyl isothiocyanate intermediate. nih.govresearchgate.net This intermediate is formed by reacting 1-naphthoyl chloride with potassium thiocyanate (B1210189) in dry acetone. nih.govresearchgate.net The subsequent reaction of the isothiocyanate with ethylamine yields the final N-acylthiourea product. nih.gov
A similar strategy involves the reaction of benzoyl isothiocyanate with various nucleophiles. For example, its reaction with malononitrile (B47326) in the presence of potassium hydroxide, followed by alkylation and reaction with hydrazine (B178648) hydrate, is a pathway to synthesize novel benzamide-based 5-aminopyrazoles. nih.gov This demonstrates the utility of benzoyl isothiocyanate as a versatile building block for creating complex molecules containing a benzamide moiety. nih.gov
The general principle involves the in-situ formation of an isothiocyanate from a primary amine, which can then be trapped by a nucleophile to form various heterocyclic structures or other derivatives. rsc.org This approach has been successfully applied in a DNA-compatible manner for the creation of DNA-encoded libraries, highlighting its robustness and versatility. rsc.org The reaction of isothiocyanates with amines to form the corresponding thioureas is a well-established transformation. google.com
The synthesis of N-(ethylcarbamothioyl)-1-naphthamide via an isothiocyanate intermediate is summarized below:
| Step | Reactants | Solvent/Conditions | Intermediate/Product |
| 1 | 1-Naphthoic acid, Thionyl chloride, DMF | Reflux for 3 hours | 1-Naphthoyl chloride |
| 2 | 1-Naphthoyl chloride, Potassium thiocyanate | Dry acetone, inert atmosphere | 1-Naphthoyl isothiocyanate nih.gov |
| 3 | 1-Naphthoyl isothiocyanate, Ethylamine | Dry acetone, 50°C for 8-9 hours | N-(ethylcarbamothioyl)-1-naphthamide nih.gov |
Catalytic Systems and Optimization of Reaction Conditions
The formation of the amide bond in this compound from N-ethyl-1-naphthylamine and a benzoic acid derivative is a crucial step that can be optimized through various catalytic systems and reaction conditions. Amide formation is a fundamental reaction in organic synthesis, and numerous methods have been developed to improve its efficiency. numberanalytics.com
Common methods for amide bond formation include direct amidation using coupling agents, or reacting the amine with an acid chloride or anhydride. numberanalytics.com The choice of method and the optimization of reaction conditions such as temperature, solvent, and reaction time are critical for maximizing yield and minimizing side reactions. numberanalytics.com
For challenging N-acylation reactions, various catalytic systems have been developed. These include the use of enzymes or transition metals. numberanalytics.com For instance, a copper-catalyzed N-acylation of secondary cyclic amines using arylglyoxylic acids has been reported, which proceeds through a radical-radical cross-coupling mechanism. bohrium.com Other catalysts reported for N-acylation include iodine, which can promote the reaction between amines and acyl chlorides under mild, solvent-free conditions, and acetic acid, which can catalyze the N-acylation of amines using esters as the acyl source. researchgate.netrsc.org Heterogeneous catalysts like TiO2 nanoparticles have also been shown to be effective for the N-formylation and N-acetylation of amines under solvent-free conditions. researchgate.net
A systematic investigation into amide bond formation for DNA-encoded libraries identified a highly efficient coupling combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA). acs.orgnih.gov This system was effective for a wide range of primary and secondary amines and various carboxylic acids, achieving high conversion rates. acs.orgnih.gov
The following table presents a comparison of different catalytic systems and reagents for amide bond formation:
| Method/Catalyst | Acylating Agent | Key Features |
| Direct Amidation (EDC/HOAt/DIPEA) | Carboxylic Acid | High efficiency for diverse primary and secondary amines and carboxylic acids. acs.orgnih.gov |
| Iodine | Acetyl chloride, Benzoyl chloride | Promotes quantitative N-acylation under mild, solvent-free conditions at room temperature. researchgate.net |
| Acetic Acid | Ethyl acetate, Butyl acetate | Simple and inexpensive method for acetylation and other amidations. rsc.org |
| Copper(I)/Copper(II) | Arylglyoxylic Acids | Catalytic N-acylation of secondary cyclic amines via radical-radical cross-coupling. bohrium.com |
| Catalyst-Free | Acetic anhydride | Eco-friendly procedure in water for acylation of primary and secondary amines. orientjchem.org |
By carefully selecting the appropriate synthetic route for the N-ethyl-1-naphthylamine precursor and optimizing the final amide bond formation step using a suitable catalytic system, the efficient synthesis of this compound can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals for the ethyl, benzoyl, and naphthyl protons.
The ethyl group is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The benzoyl and naphthyl protons would appear as a series of multiplets in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the neighboring amide functional group and the aromatic systems.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl -CH₃ | 1.1 - 1.3 | Triplet (t) | ~7.2 |
| Ethyl -CH₂ | 3.8 - 4.0 | Quartet (q) | ~7.2 |
| Benzoyl Protons | 7.3 - 7.6 | Multiplet (m) | - |
| Naphthyl Protons | 7.4 - 8.2 | Multiplet (m) | - |
Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbons of the ethyl group will appear in the aliphatic region, while the carbons of the benzoyl and naphthyl groups will resonate in the aromatic region. The chemical shifts are influenced by hybridization and the electronic environment.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 13 - 15 |
| Ethyl -CH₂ | 45 - 48 |
| Aromatic Carbons (Benzoyl & Naphthyl) | 122 - 140 |
| Carbonyl Carbon (C=O) | 170 - 173 |
Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.
Advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the stereochemistry and conformational preferences of this compound. researchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity, which can help to elucidate the three-dimensional structure of the molecule. For instance, correlations between the ethyl group protons and the protons of the naphthyl and benzoyl rings could indicate specific rotational conformations around the C-N and N-CO bonds. The study of related chiral amides has demonstrated that molecular flexibility can lead to different crystalline forms, a phenomenon that could be investigated using these advanced NMR methods. researchgate.net
Vibrational Spectroscopy for Functional Group and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group (the Amide I band) is anticipated. Other significant bands would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations from the aromatic rings. The C-N stretching vibration of the amide is also a key diagnostic peak. researchgate.netresearchgate.net
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium |
| Amide C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of the benzoyl and naphthyl rings. The symmetric C-H stretching vibrations of the ethyl group would also be prominent. The carbonyl (C=O) stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum. chemicalbook.comesisresearch.orgnih.govresearchgate.net
Predicted Raman Spectroscopy Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
| Amide C=O Stretch | 1650 - 1680 | Weak-Medium |
Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with a high degree of confidence. For this compound (Molecular Formula: C₁₉H₁₇NO), the monoisotopic mass is 275.131 Da. uni.lu HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The technique's ability to provide precise mass data is a cornerstone in the structural elucidation of novel compounds and is frequently used to confirm the identity of synthesized molecules. nih.gov Modern HRMS techniques are often applied in screening for a wide array of chemical compounds in various samples. scispace.comdiva-portal.org
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by generating gas-phase ions from a liquid solution, which can then be analyzed by a mass spectrometer. unit.no This method is particularly well-suited for polar compounds like amides. For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ at an m/z of 276.13828. uni.lu The formation of other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, is also common and provides additional confirmation of the molecular weight. uni.lu Predicted m/z values for various adducts of this compound are useful for its identification in complex mixtures. uni.lu
Table 1: Predicted ESI-MS Adducts for this compound Data sourced from computational predictions. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 276.13828 |
| [M+Na]⁺ | 298.12022 |
| [M+K]⁺ | 314.09416 |
| [M+NH₄]⁺ | 293.16482 |
| [M-H]⁻ | 274.12372 |
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry provides information on molecular weight and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. nih.gov Although specific crystallographic data for this compound is not publicly available, analysis of the closely related analogue, N-(1-naphthyl)benzamide (which lacks the N-ethyl group), provides significant structural insights. nih.gov
Table 2: Crystal Data for the Analogue Compound N-(1-naphthyl)benzamide This data is for the analogue compound and is used for comparative analysis. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₃NO |
| Crystal System | Orthorhombic |
| a (Å) | 8.2630 (8) |
| b (Å) | 9.3792 (9) |
| c (Å) | 33.806 (3) |
| V (ų) | 2620.0 (4) |
| Z | 8 |
Dihedral angles are crucial for describing the conformation and steric arrangement of molecular fragments. A key feature in the structure of the analogue N-(1-naphthyl)benzamide is the significant twist between its aromatic systems. The dihedral angle between the plane of the naphthalene ring system and the phenyl ring is 86.63 (5)°. nih.govresearchgate.net This nearly perpendicular orientation highlights a high degree of conformational constraint, likely due to steric hindrance between the bulky aromatic groups. In related naphthoyl-containing compounds, the dihedral angle between the carbonyl group and the naphthyl ring is also a defining conformational feature, often found to be around 48-49°. conicet.gov.ar The analysis of these angles provides insight into the molecule's conformational rigidity and preferred spatial arrangement, which are influenced by both intramolecular steric effects and intermolecular packing forces. iucr.orgmdanalysis.org
Mechanistic Investigations of Chemical Reactions Involving N Ethyl N 1 Naphthyl Benzamide
Reaction Mechanism Elucidation in Organic Synthesis
The elucidation of reaction mechanisms in organic synthesis is a cornerstone of chemical research. For N-ethyl-N-(1-naphthyl)benzamide, various mechanistic pathways have been proposed and studied, shedding light on its reactivity under different conditions.
Proposed Mechanisms for Electrophilic Activation and Cyclization Pathways
Electrophilic activation of amides can lead to a variety of transformations, including cyclization reactions. In the context of this compound, electrophilic attack can occur at several positions, including the carbonyl oxygen, the nitrogen atom, or the aromatic rings. The subsequent reaction pathway is influenced by the nature of the electrophile and the reaction conditions. For instance, in the presence of a strong acid, protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular attack by the naphthyl or phenyl ring, potentially leading to cyclized products.
While direct studies on this compound are not extensively detailed in the provided results, analogous systems provide valuable insights. For example, the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene to form quinolines in the presence of various electrophiles highlights a common strategy for forming new rings. acs.org Similarly, the synthesis of naphthalene (B1677914) derivatives from enaminones demonstrates how initial alkylation can be followed by cyclization. rsc.org These examples suggest that appropriate electrophilic activation of this compound could initiate intramolecular cyclization, a hypothesis that warrants further experimental and theoretical investigation.
Free Radical Mechanisms in Thermal Decomposition Processes
The thermal decomposition of amides can proceed through various mechanisms, including free radical pathways. Generally, amide bonds are thermally stable, but at elevated temperatures, homolytic cleavage of bonds can occur, generating radical intermediates. researchgate.net For this compound, the C-N or C-C bonds adjacent to the nitrogen or carbonyl group are potential sites for initial cleavage.
Studies on related compounds, such as N,N-dialkoxyamides, show that thermal decomposition can proceed via homolysis to form alkoxyamidyl and alkoxyl free radicals. psu.edu This process follows first-order kinetics and is influenced by the substituents on the aromatic ring. psu.edu Another relevant study on the thermal decomposition of naphthyl radicals revealed the formation of unexpected products like indenyl radicals and indene, indicating complex isomerization and decomposition pathways at high temperatures. researchgate.net While the specific radical intermediates and final products for the thermal decomposition of this compound have not been explicitly detailed, these studies suggest a complex process involving the formation of various radical species that can undergo subsequent reactions like hydrogen abstraction, rearrangement, or fragmentation.
A proposed general mechanism for the thermal decomposition of this compound could involve the initial homolytic cleavage of the N-ethyl or N-naphthyl bond to generate an ethyl or naphthyl radical and a corresponding amidyl radical. These radicals can then initiate a chain reaction, leading to a variety of decomposition products.
Directed Metalation and Nucleophilic Acyl Substitution Mechanisms
Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. nih.gov In this process, a directing group, typically containing a heteroatom, coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. nih.gov The tertiary amide group in this compound can act as a directed metalation group (DMG), directing lithiation to the ortho positions of either the benzoyl or the naphthyl ring. The regioselectivity would depend on the relative acidities of the ortho protons and the steric environment around the amide.
Once the ortho-lithiated species is formed, it can react with various electrophiles in a nucleophilic acyl substitution reaction. nih.gov However, a competing pathway is the direct nucleophilic attack of the organolithium reagent at the amide carbonyl group. The outcome of the reaction, whether ortho-functionalization or nucleophilic acyl substitution, is often dependent on the nature of the organolithium reagent and the reaction conditions. unito.it For instance, sterically hindered bases like lithium diisopropylamide (LDA) often favor ortho-metalation, while less hindered alkyllithiums might favor nucleophilic addition to the carbonyl. nih.govunito.it
Recent studies have shown that the choice of solvent, such as deep eutectic solvents (DESs), can also influence the chemoselectivity between DoM and nucleophilic acyl substitution. unito.it These solvents can stabilize the tetrahedral intermediate formed during nucleophilic addition, potentially favoring this pathway. unito.it
Application of Kinetic and Isotopic Labeling Studies
Kinetic and isotopic labeling studies are invaluable techniques for elucidating reaction mechanisms. By measuring reaction rates and tracing the fate of isotopes, chemists can gain detailed information about transition states, rate-determining steps, and the movement of atoms during a reaction.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. iupac.org It is a powerful tool for determining whether a particular C-H (or other) bond is broken in the rate-determining step of a reaction. core.ac.uk A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the transition state of the rate-determining step. core.ac.uk
In the context of reactions involving this compound, KIE studies could be employed to investigate various mechanistic questions. For example, in a directed metalation reaction, a significant primary KIE upon deuteration of the ortho-position would provide strong evidence that C-H bond cleavage is the rate-determining step. A study on the alkylation of benzamides showed a minor isotopic effect (KIE ≈ 1.5), suggesting that C-H activation is not the sole rate-determining step in that specific transformation. sci-hub.se
Furthermore, KIEs have been used to probe the mechanisms of hydroxylation reactions catalyzed by enzymes, where they can help distinguish between different proposed intermediates and transition states. nih.gov While no specific KIE studies on this compound were found in the provided search results, the principles can be readily applied to understand its reaction mechanisms.
Table 1: Representative Kinetic Isotope Effects in Organic Reactions
| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| E2 Elimination | β-C-H/D | 3-8 | C-H bond breaking in the rate-determining step |
| Aromatic Electrophilic Substitution | Ar-H/D | ~1 | C-H bond breaking is not rate-determining |
This table provides general ranges for KIEs and the interpretations can vary based on specific reaction conditions.
Deuterium (B1214612) Labeling Experiments
Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced with deuterium. By analyzing the position of the deuterium label in the products of a reaction, it is possible to trace the pathway of hydrogen atoms and elucidate reaction mechanisms. acs.org
For this compound, deuterium labeling could be used in several ways. For instance, to study the mechanism of a cyclization reaction, specific positions on the naphthyl or phenyl ring could be deuterated. The location of the deuterium in the final product would reveal which positions were involved in the cyclization. Deuterium labeling has been instrumental in understanding the mechanisms of various reactions, including hydrogenation of enamides and the fragmentation of silver(I)/N-benzylbenzamide complexes in the gas phase. acs.orgrsc.org In the latter case, deuterium labeling at the benzylic position helped to elucidate the fragmentation pathways. rsc.org
Isotopic labeling experiments, including those with ¹⁸O, have also been used to differentiate between proposed elimination pathways in the transformation of amides. nih.gov For this compound, a deuterium labeling experiment could involve synthesizing the compound with deuterium at the ethyl group (N-CH₂CD₃) or at specific positions on the aromatic rings. Analyzing the products of its reactions would provide valuable mechanistic information.
Table 2: Applications of Deuterium Labeling in Mechanistic Studies
| Reaction Studied | Labeled Substrate | Information Gained | Reference |
|---|---|---|---|
| Hydrogenation of Enamides | Deuterated Enamides | Elucidation of isomerization and hydrogenation pathways | acs.org |
| Fragmentation of Argentinated N-benzylbenzamide | N-(benzyl-α',α'-d₂)benzamide | Identification of fragmentation pathways and ion structures | rsc.org |
Intermediates and Transition State Analysis
The mechanistic understanding of chemical reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions. While specific, in-depth computational and experimental studies on the intermediates and transition states of this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from mechanistic investigations of closely related N-arylbenzamides and naphthamides. These studies, particularly those focused on photochemical and metal-catalyzed cyclization reactions, provide a framework for analyzing the plausible intermediates and transition states for this compound.
Photochemical Cyclization Intermediates
Photochemical reactions of N-arylbenzamides are known to proceed through excited singlet or triplet states, leading to the formation of reactive intermediates. In the case of this compound, irradiation would likely lead to an intramolecular cyclization, a common pathway for N-aryl amides. researchgate.net The generally accepted mechanism involves the formation of a dihydro-phenanthridinone-type intermediate.
The initial step is the photoexcitation of the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited state is responsible for the subsequent chemical transformations. The key intermediate is formed through an intramolecular hydrogen abstraction or an electrocyclization reaction. For amides with a chloro-substituent, the reaction is believed to proceed through a triplet excited state, as evidenced by quenching experiments with oxygen. researchgate.net
In non-oxidative photocyclization of similar enyne systems, the reaction is thought to proceed through a free-radical mechanism, followed by hydrogen abstraction from the solvent. mdpi.com For this compound, this would involve the formation of a biradical intermediate after the initial cyclization step.
A plausible reaction pathway for the photocyclization of this compound is outlined below:
Excitation: The molecule absorbs a photon, promoting it to an excited singlet state (S1).
Intersystem Crossing: The S1 state may convert to a more stable triplet state (T1).
Intramolecular Cyclization: The excited molecule undergoes an intramolecular cyclization between the benzoyl ring and the naphthyl ring to form a transient dihydro intermediate.
Aromatization: This intermediate can then aromatize, often through oxidation (in the presence of an oxidant like iodine or oxygen) or elimination, to yield the final polycyclic aromatic product.
Transition State Analysis in Related Systems
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of cyclization reactions for analogous amide systems. These studies help in understanding reaction barriers and stereoselectivity.
For instance, in the rhodium-catalyzed 1,1-cyclization of N-methoxy benzamides with maleimides, detailed mechanistic investigations, including the isolation of key metalacycle intermediates and DFT calculations, have been performed. acs.org These studies reveal the crucial role of additives like acetic acid in the cleavage of the N-O bond and the oxidation of the metal center.
Similarly, computational analyses of palladium-catalyzed cyclization of N-methyl or methoxy (B1213986) benzamides with benzynes have provided insights into the transition states of C-H activation and subsequent annulation. researchgate.net The regioselectivity of such reactions is often dictated by the stability of the transition state during the insertion of the aryne into the Pd-carbon bond of an intermediate palladacycle. researchgate.net
The table below presents illustrative data from computational studies on related amide cyclization reactions, providing an idea of the energy barriers that might be expected for similar transformations involving this compound.
| Reaction Type | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reference System |
|---|---|---|---|
| Radical O-Neophyl Rearrangement | C-O Bond Scission | ~11 (Barrier Difference) | Alkyl Substituted Thiocarbamates |
| Radical N-Neophyl Rearrangement | N-Neophyl Rearrangement TS | ~8 (Higher than O-analog) | N-Methyl-N-phenyl-O-(1-naphthyl) thiocarbamate |
| TFA-Mediated Cyclization | Chair-like Transition State | Not Specified | Thioester Cyclization |
| Photocatalyzed Radical Cyclization | 5-exo-trig Cyclization (Int-1 to Int-2) | Not Specified (KIE ≈ 1.0) | N-arylacrylamides with α-keto acids |
It is important to note that the electronic and steric properties of the ethyl and naphthyl groups in this compound will influence the energies of the intermediates and transition states. The bulky naphthyl group, for instance, could lead to significant steric interactions in the transition state of cyclization, potentially affecting the reaction rate and regioselectivity. acs.org
Structure Activity Relationship Sar Studies of N Ethyl N 1 Naphthyl Benzamide Analogues
Design Principles for Modulating Molecular Interactions
The design of N-ethyl-N-(1-naphthyl)benzamide analogues is guided by principles aimed at enhancing their interaction with target proteins. These principles involve strategic modifications to the three main components of the molecule: the naphthalene (B1677914) ring, the N-alkyl chain, and the benzamide (B126) core.
The naphthalene moiety of these compounds plays a crucial role in binding, often fitting into hydrophobic pockets of the target enzyme. researchgate.netplos.org Studies have shown that the position of attachment to the rest of the molecule and the presence of substituents on the naphthalene ring significantly impact inhibitory potency.
For instance, in the context of SARS-CoV PLpro inhibitors, analogues with a 1-naphthyl group generally exhibit better potency compared to those with a 2-naphthyl group. nih.gov Specifically, the (R)-1-(1-naphthyl)ethyl derivative shows improved activity over its 2-naphthyl counterpart. nih.gov However, bulky substituents on the α-naphthyl position can lead to a decrease in inhibitory activity. nih.gov Computational studies on other naphthalene-based inhibitors have also highlighted the importance of the naphthalene ring in forming π-π and π-alkyl interactions with amino acid residues like tyrosine and proline within the binding site. plos.org
The introduction of different substituents on the aryl ring can also modulate binding affinity, though the effects can be complex and are not always beneficial. scielo.br
The N-alkyl group, such as the ethyl group in this compound, is another critical determinant of activity. The length and nature of this alkyl chain can influence how the inhibitor orients itself within the binding site.
Research on N-nitrosated 1-naphthyl N-alkylcarbamates has demonstrated an inverse relationship between the length of the N-alkyl chain and mutagenicity, suggesting that shorter chains like methyl or ethyl are more reactive. nih.gov In the context of SARS-CoV PLpro inhibitors, the presence of the amide NH group is vital for activity. For example, the N-methyl derivative of a potent inhibitor showed significantly reduced potency, highlighting the importance of the hydrogen-bonding capability of the NH group. nih.gov
The benzamide core serves as a central scaffold and its modification offers a rich avenue for optimizing inhibitor potency and properties. researchgate.netacs.org Substitutions on the benzamide ring can profoundly affect ligand recognition and binding affinity. acs.org
In the development of SARS-CoV PLpro inhibitors, adding a 5-amino group to the benzamide ring of an N-(1-naphthylethyl)benzamide derivative resulted in a more potent inhibitor. nih.gov Conversely, bulky substituents at the ortho and para positions of the benzamide ring were found to decrease inhibitory activity. nih.gov The introduction of polar functionalities on the benzamide ring has also been explored based on modeling studies to enhance potency. nih.gov
The following table summarizes the effects of various substitutions on the benzamide ring of N-(1-naphthylethyl)benzamide analogues on their inhibitory activity against SARS-CoV PLpro. nih.gov
| Compound | Benzamide Ring Substituent | IC₅₀ (µM) |
| 5h | 2-Methyl | 2.3 |
| 24 | 2-Methyl, 5-Amino | 0.56 |
| 5f | 2,6-Dimethyl | 12.1 |
Table 1: Effect of Benzamide Ring Modifications on Inhibitory Potency.
Stereochemistry is a paramount consideration in the design of this compound analogues, as the three-dimensional arrangement of atoms can dictate the precise fit into a chiral binding site. researchgate.netd-nb.info
For inhibitors of SARS-CoV PLpro, the (R)-enantiomer of 1-(naphthalen-1-yl)ethyl derivatives is consistently more active than the (S)-enantiomer. researchgate.net For example, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide is a known potent inhibitor that binds to the S3 and S4 pockets of the enzyme. researchgate.net The synthesis of racemic compounds followed by chiral separation or the use of stereospecific starting materials, such as (R)-(+)-1-(1-naphthyl)ethylamine, is a common strategy to obtain the desired stereoisomer. nih.gov
Elucidation of Ligand-Receptor Interaction Modes (e.g., SARS-CoV PLpro Binding Site)
The non-covalent binding of this compound analogues to the active site of enzymes like SARS-CoV PLpro has been extensively studied to understand the molecular basis of their inhibitory activity. researchgate.netd-nb.info These inhibitors typically bind in a pocket adjacent to the catalytic site, specifically within the S3 and S4 substrate-binding pockets. researchgate.net
Crystallographic studies have provided detailed insights into the binding modes. For instance, the naphthalene ring of the inhibitor often occupies a hydrophobic pocket, engaging in van der Waals interactions. The benzamide portion can form crucial hydrogen bonds with the protein backbone. researchgate.net In the case of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide binding to SARS-CoV PLpro, the amino group on the benzamide ring and the amide nitrogen are key hydrogen bond donors and acceptors. researchgate.net The methyl group on the benzamide ring also contributes to favorable interactions within the binding pocket. researchgate.net
Molecular dynamics simulations have further elucidated these interactions, showing that the naphthyl group can form π-alkyl and π-π stacking interactions with residues like Pro248 and Tyr268, while the benzamide part maintains hydrogen bonds with residues such as Gln269, Tyr264, and Tyr268. plos.org These interactions collectively anchor the inhibitor in the binding site, preventing the natural substrate from accessing the catalytic machinery of the enzyme. researchgate.netplos.org
Strategic Chemical Modifications for Tunable Properties (e.g., Metabolic Stability, Potency Enhancement)
Beyond just improving potency, strategic chemical modifications are employed to fine-tune other crucial properties of this compound analogues, such as metabolic stability. nih.gov A significant challenge with some lead compounds is their rapid metabolism in the body, which can limit their therapeutic efficacy. nih.gov
One approach to enhance metabolic stability is to modify sites on the molecule that are susceptible to metabolic enzymes, such as cytochrome P450s. frontiersin.org For instance, if a particular position on the aromatic ring is prone to hydroxylation, introducing a blocking group like a fluorine atom at that position can prevent this metabolic pathway. nih.gov
Another strategy involves modifying the core scaffold to create analogues with inherently better metabolic profiles. For example, isoindolines have been explored as a new class of PLpro inhibitors derived from the benzamide scaffold, showing potent inhibition. researchgate.net
The following table presents data on the metabolic stability of a related compound, N-(4-ethylbenzoyl)-2-hydroxybenzamide, highlighting the impact of metabolic processes. nih.gov
| Condition | Compound Remaining (%) |
| With NADPH (60 min) | 0.5 |
| Without NADPH (60 min) | 53 |
Table 2: Metabolic Stability of an N-benzoyl-2-hydroxybenzamide Analogue in Human Liver Microsomes.
These data indicate that the compound is rapidly metabolized in the presence of NADPH, a cofactor for many metabolic enzymes. nih.gov Such insights guide further chemical modifications to create more stable and effective drug candidates.
Computational Chemistry and Theoretical Characterization of N Ethyl N 1 Naphthyl Benzamide
Quantum Mechanical Studies for Electronic and Molecular Structure
Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of N-ethyl-N-(1-naphthyl)benzamide, offering a detailed view of its geometry, spectroscopic characteristics, and electronic nature.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to predict bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation on the potential energy surface. The geometry optimization reveals that the amide group may not be perfectly planar with the aromatic rings due to steric hindrance between the ethyl and naphthyl groups. The precise orientation of the naphthyl and benzoyl groups relative to the central nitrogen atom is a key outcome of these calculations. A related DFT study on (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine highlighted that the experimentally observed conformation in the solid-state corresponded to a local minimum on the potential energy surface, approximately 8.5 kJ/mol above the calculated global energy minimum, suggesting that multiple stable conformers can exist. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar N-aryl amides.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.38 Å |
| Bond Length | N-C (Naphthyl) | ~1.44 Å |
| Bond Angle | O=C-N | ~121° |
| Dihedral Angle | C(Benzoyl)-N-C(Naphthyl)-C(Naphthyl) | Highly variable (defines conformation) |
Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, key predicted vibrations would include the amide C=O stretch (typically a strong band around 1650-1680 cm⁻¹), C-N stretching, and various C-H bending and stretching modes from the aromatic and ethyl groups. Computational studies on similar molecules, such as ethyl benzyl (B1604629) carbamates, have demonstrated that calculated frequencies can be compared with experimental data to confirm the accuracy of the computational model. scirp.org
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of complex experimental NMR spectra by providing a theoretical basis for the observed resonance signals, accounting for the electronic environment of each nucleus.
Table 2: Predicted Key Vibrational Frequencies for this compound Note: Values are typically scaled to correct for systematic errors in theoretical methods.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Benzoyl & Naphthyl Rings | 3050-3100 |
| C-H Stretch (Aliphatic) | Ethyl Group | 2900-3000 |
| C=O Stretch (Amide I) | Amide Carbonyl | ~1670 |
| C-N Stretch (Amide III) | Amide | ~1350 |
| C=C Stretch (Aromatic) | Benzoyl & Naphthyl Rings | 1450-1600 |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring system, indicating this region is susceptible to electrophilic attack. The LUMO is likely centered on the benzoyl group, particularly the carbonyl carbon, making it the probable site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend theoretical analysis to study the dynamic behavior of this compound and its interactions with biological macromolecules.
Given that many benzamide (B126) derivatives are known to be inhibitors of histone deacetylases (HDACs), molecular docking studies are performed to predict the binding affinity and orientation of this compound within the active site of HDAC enzymes. unipi.itexplorationpub.com HDACs are significant targets in cancer therapy. unipi.it Docking simulations place the ligand into the binding pocket of the target protein (e.g., HDAC1, PDB ID: 4BKX) and score the potential poses based on intermolecular interactions. nih.gov
For this compound, the benzamide oxygen would likely act as a hydrogen bond acceptor, while the naphthyl and phenyl rings could form hydrophobic and π-π stacking interactions with nonpolar residues in the active site, such as phenylalanine or leucine. unipi.it The ethyl group would also contribute to hydrophobic interactions. The docking score provides a qualitative estimate of binding affinity, helping to prioritize compounds for further experimental testing. apjhs.com
Table 3: Predicted Interactions of this compound with a Putative HDAC Active Site Note: Interactions are hypothetical, based on docking studies of similar benzamide-based HDAC inhibitors.
| Type of Interaction | Ligand Group Involved | Potential Interacting Residues | Estimated Contribution |
|---|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen | Asp99, His140 | High |
| Hydrophobic Interactions | Naphthyl Ring | Phe150, Leu271 | High |
| Hydrophobic Interactions | Benzoyl Ring | Phe205 | Medium |
| Hydrophobic Interactions | Ethyl Group | Pro98 | Low |
| π-π Stacking | Naphthyl or Benzoyl Ring | Phe150, Phe205 | Medium |
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify low-energy, stable structures. Key rotations include the N-C(naphthyl) bond, the N-C(benzoyl) bond, and the N-C(ethyl) bond.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from simulations of analogous benzamide and N-aryl amide structures. These simulations provide insights into conformational flexibility, solvent interactions, and the stability of potential interactions with biological targets.
MD simulations of benzamide derivatives typically reveal significant flexibility around the amide bond and the bonds connecting the aromatic rings. For this compound, the rotational freedom of the ethyl group, the naphthyl group, and the phenyl group would be of particular interest. The simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. The dynamic behavior is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.
In the context of drug design, MD simulations are frequently used to assess the binding stability of a ligand to its receptor. nih.gov For a hypothetical protein target of this compound, an MD simulation would be initiated with the compound docked into the active site. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the ligand within the binding site is monitored. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position are calculated to assess stability. acs.org A stable binding mode is generally characterized by a low and fluctuating RMSD, indicating that the ligand remains in its binding pocket. acs.org Conversely, a steadily increasing RMSD might suggest that the ligand is unstable in the binding site and may dissociate.
Furthermore, MD simulations can elucidate the specific intermolecular interactions that contribute to binding stability. The frequency and duration of hydrogen bonds, hydrophobic contacts, and π-stacking interactions between the ligand and protein residues can be analyzed. For this compound, the benzoyl and naphthyl rings could participate in π-stacking or hydrophobic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor.
| Simulation Parameter | Typical Application in Studying this compound |
| Root-Mean-Square Deviation (RMSD) | Assess the stability of the molecule's conformation or its binding pose within a receptor. |
| Root-Mean-Square Fluctuation (RMSF) | Identify flexible regions of the molecule, such as the ethyl and naphthyl groups. |
| Radius of Gyration (Rg) | Monitor the compactness of the molecule's conformation over time. |
| Interaction Energy Analysis | Quantify the strength of non-bonded interactions (van der Waals, electrostatic) with solvent or a binding partner. |
Intermolecular Interaction Analysis and Energetics
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound and its behavior in a biological environment.
Analysis of Hydrogen Bonding and van der Waals Interactions
In the solid state, molecules of this compound would be expected to pack in a crystalline lattice stabilized by a network of intermolecular interactions. Unlike primary or secondary amides, the tertiary amide nitrogen in this compound lacks a hydrogen atom, precluding it from acting as a hydrogen bond donor. However, the carbonyl oxygen is a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, the crystal packing would likely be dominated by van der Waals forces, including dipole-dipole interactions and London dispersion forces arising from the large aromatic naphthyl and phenyl groups.
Studies on similar benzamide derivatives have shown that even in the absence of classic N-H---O hydrogen bonds, weaker C-H---O interactions can play a role in stabilizing the crystal structure. mdpi.com The aromatic protons of the naphthyl and phenyl rings, as well as the aliphatic protons of the ethyl group, could potentially form such weak hydrogen bonds with the carbonyl oxygen of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings are expected to be a significant stabilizing factor in the crystal lattice. researchgate.net
Lattice Energy Calculations for Solid-State Properties
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and intermolecular interactions. wikipedia.orgugent.be A QTAIM analysis of this compound would provide a quantitative characterization of the chemical bonds and non-covalent interactions within the molecule and in its crystalline state.
By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds. For instance, the properties of the BCPs for the C-N and C=O bonds in the amide group can reveal their degree of covalent character and bond strength. More pertinent to intermolecular interactions, QTAIM can identify and characterize weak interactions like hydrogen bonds and van der Waals contacts. nih.gov The presence of a bond path between two atoms is indicative of an interaction. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For weak, non-covalent interactions, ρ is typically low and ∇²ρ is positive. nih.gov A QTAIM analysis could be used to confirm and quantify the strength of the aforementioned C-H---O and π-π stacking interactions in the crystal structure of this compound.
Cheminformatics and Predictive Modeling
Cheminformatics employs computational and informational techniques to a broad range of problems in the field of chemistry.
Prediction of Physicochemical Descriptors for Design
In the context of drug design and development, predicting the physicochemical properties of a molecule is crucial for assessing its potential as a drug candidate. nih.gov These properties, often referred to as descriptors, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a variety of descriptors can be calculated using cheminformatics software. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built on the principle that the biological activity or physicochemical properties of a compound are a function of its molecular structure. unair.ac.idarchivepp.com These models use calculated molecular descriptors to predict the properties of new or untested compounds. For a series of benzamide derivatives, a QSAR model could be developed to predict their activity against a particular biological target. nih.govresearchgate.net
Key physicochemical descriptors that would be calculated for this compound include:
| Descriptor | Predicted Value/Significance |
| Molecular Weight | 275.35 g/mol |
| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity; crucial for predicting membrane permeability and solubility. High values suggest good lipid solubility. |
| Topological Polar Surface Area (TPSA) | An indicator of a molecule's polarity and its ability to form hydrogen bonds. It is often correlated with drug transport properties. |
| Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule, which can impact binding affinity. |
| Hydrogen Bond Donors/Acceptors | The compound has 0 hydrogen bond donors and 1 acceptor (the carbonyl oxygen), influencing its interaction patterns. |
| Molar Refractivity | Related to the volume of the molecule and its polarizability. |
These descriptors, among others, can be used to build predictive models for properties like aqueous solubility, blood-brain barrier penetration, and potential toxicity. This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and further testing, thereby accelerating the drug discovery process.
Virtual Screening and Library Design
Virtual screening and library design are cornerstone computational techniques in modern drug discovery, enabling the rapid in silico assessment of large chemical libraries to identify promising lead candidates. For this compound, these methodologies offer a pathway to explore its potential biological activities and to generate novel derivatives with enhanced properties. While specific, large-scale screening studies centered on this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry provide a clear framework for how such investigations would be conducted. The benzamide moiety, a common feature in many biologically active compounds, has been the subject of numerous virtual screening campaigns, offering valuable insights into the potential application of these methods to this compound. nih.govresearchgate.net
Ligand-Based Virtual Screening (LBVS)
Ligand-based virtual screening operates on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. creative-biolabs.combiorxiv.org This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. In the context of this compound, LBVS would use its known structure as a template to search vast compound databases, such as ZINC15, for molecules with a high degree of similarity. mdpi.comnih.gov
The screening process typically involves:
Molecular Representation: Each molecule in a database is represented by a set of descriptors or a fingerprint that encodes its structural and physicochemical features.
Similarity Searching: The descriptors of this compound are compared against the descriptors of all compounds in the library. Similarity can be assessed based on 2D topological features or 3D conformational and electrostatic properties (shape-based screening). acs.orgnih.gov
Ranking and Selection: Compounds are ranked based on their similarity score to the query molecule. The top-ranking hits are then selected for further computational analysis or experimental testing.
Key molecular properties of this compound, which are crucial for LBVS, are calculated from its structure and summarized in the table below.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C19H17NO | uni.lu |
| Molecular Weight | 275.35 g/mol | uni.lu |
| XlogP (Predicted) | 4.6 | uni.lu |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Structure-Based Virtual Screening (SBVS)
When the 3D structure of a relevant biological target (e.g., an enzyme or receptor) is available, structure-based virtual screening becomes a powerful tool. nih.govresearchgate.net This method simulates the interaction between a ligand and its target, predicting binding affinity and orientation. For this compound, SBVS would involve docking the molecule into the binding site of a chosen protein. Studies on other benzamide derivatives have successfully used this approach to identify potential inhibitors for targets such as Rho-associated kinase-1 (ROCK1) and trans-sialidase. nih.govnih.gov
The SBVS workflow includes:
Target Preparation: The 3D structure of the protein target is obtained, often from crystallographic data, and prepared for docking.
Molecular Docking: A computational algorithm systematically samples conformations of this compound within the defined binding pocket of the target.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding free energy. The top-scoring compounds are then analyzed for key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net
Library Design Using the this compound Scaffold
The core chemical structure of this compound serves as a "privileged scaffold"—a molecular framework that can be systematically modified to create a focused library of new compounds. nih.govnih.govresearchgate.net The goal of library design is to explore the structure-activity relationship (SAR) by introducing chemical diversity at specific points on the scaffold.
For this scaffold, diversity can be introduced by modifying:
The N-ethyl group : Varying the alkyl chain length or introducing cyclic structures.
The 1-naphthyl ring : Introducing substituents at different positions.
The benzoyl group : Adding various substituents to the phenyl ring.
Computational tools can aid in designing these virtual libraries to ensure desirable drug-like properties. The table below provides an illustrative example of a small virtual library based on the this compound scaffold, highlighting potential modifications and their predicted impact on a key physicochemical property like the octanol-water partition coefficient (LogP).
| Compound ID | Scaffold Modification (R-group) | Predicted Property (e.g., LogP) |
|---|---|---|
| Parent | H (unmodified) | 4.60 |
| LIB-001 | Benzoyl: 4-Chloro | 5.31 |
| LIB-002 | Benzoyl: 4-Methoxy | 4.55 |
| LIB-003 | N-Alkyl: N-propyl | 5.09 |
| LIB-004 | Naphthyl: 4-Bromo | 5.55 |
This table is for illustrative purposes to demonstrate the concept of library design.
By combining these computational strategies, researchers can efficiently navigate chemical space to identify novel molecules based on the this compound structure, optimizing them for potential therapeutic applications. nih.gov
Applications of N Ethyl N 1 Naphthyl Benzamide in Advanced Chemical Research
Utility as a Reagent and Intermediate in Organic Synthesis
N-ethyl-N-(1-naphthyl)benzamide serves as a valuable intermediate and reagent in the field of organic synthesis. It is a derivative of N-ethyl-1-naphthylamine, a compound recognized as a crucial building block in the chemical industry. lookchem.com N-ethyl-1-naphthylamine itself is an intermediate used in the synthesis of a variety of compounds, leveraging its capacity to engage in cross-coupling reactions. lookchem.com
The synthesis of this compound is a downstream application of N-ethyl-1-naphthylamine, highlighting its role as a prepared chemical available for further synthetic modifications. lookchem.com The benzamide (B126) structure, in general, is a key functional group in organic chemistry. N-substituted benzamides can be synthesized through various methods, including the coupling of acids with amines using reagents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCI). researchgate.net Furthermore, processes for creating N-aryl benzamides from components like diethyl phthalate (B1215562) and anilines have been developed, showcasing the modular nature of benzamide synthesis. asianpubs.org The reactivity of the N-arylbenzamide scaffold allows for further functionalization, making compounds like this compound useful starting points for more complex molecules. researchgate.net
Contributions to the Development of Heterocyclic Compounds
The N-arylbenzamide framework, a core component of this compound, is instrumental in the synthesis of various heterocyclic compounds. tandfonline.commdpi.com Heterocycles are a major class of organic compounds with wide-ranging applications, and developing efficient synthetic routes to these structures is a key focus of organic chemistry. mdpi.com
Role in the Synthesis of Dyes and Pigments
The structural components of this compound, particularly the naphthalene (B1677914) moiety, are closely related to intermediates used in the synthesis of dyes and pigments. Its precursor, N-ethyl-1-naphthylamine, is categorized as an intermediate for dyes and pigments. lookchem.com This is because naphthylamines are common coupling components in the production of azo dyes. nih.govnih.gov
The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, which is then reacted with a coupling component, such as a naphthol or another amine, to form the characteristic azo group (-N=N-). wikipedia.org N-(1-Naphthyl)ethylenediamine, a related compound, is a well-known reagent used in the Griess test to detect nitrite, where it forms a strongly colored azo compound through a diazonium coupling reaction. wikipedia.org This reaction underscores the potential of the N-ethyl-1-naphthylamine portion of the target molecule to participate in similar color-forming reactions. The formation of diazonium cations from N-nitrosated glycosylamines has been detected using N-ethyl-1-naphthylamine through azo-coupling, resulting in colored products. nih.govnih.gov This reactivity is fundamental to the creation of a wide array of azo dyes. researchgate.net
Development of Chemical Probes for Molecular Biology Research
The benzamide and naphthalene moieties present in this compound are structural features found in various chemical probes used for molecular biology research. acs.orgnih.gov Chemical probes are small molecules designed to selectively interact with biological targets like proteins, enabling the study of their function in cellular systems. nih.gov
Naphthalene derivatives are particularly noted for their fluorescent properties, making them excellent fluorophores for developing probes. acs.orgresearchgate.net These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, such as pH. rsc.orgmahendrapublications.com For instance, naphthalene-based fluorescent probes have been engineered for the detection of hydrazine (B178648), aluminum ions, and mitochondrial pH fluctuations. researchgate.netrsc.orgmahendrapublications.com
Similarly, the benzamide scaffold is a key component in many biologically active molecules and probes. acs.orgplos.org Benzamide derivatives have been developed as fluorescent probes for detecting biomarkers of Alzheimer's disease, such as β-amyloid plaques and tau tangles. nih.gov Others have been synthesized as inhibitors for specific enzymes, allowing researchers to probe their biological roles. researchgate.netnih.gov The combination of a fluorescent naphthalene group and a versatile benzamide structure in this compound suggests a potential scaffold for the design of novel chemical probes for biological imaging and target validation.
Interactive Data Tables
Table 1: Properties of this compound and Related Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
|---|---|---|---|---|
| This compound | 13936-67-9 | C19H17NO | 275.35 | Research Chemical |
Table 2: Examples of Heterocyclic Synthesis from Benzamide Precursors
| Precursor Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Alkyl-N-arylbenzamides | Copper catalyst, di-tert-butyl peroxide | N-Aryl-isoindolinones | organic-chemistry.org |
| 2-Methyl-N-arylbenzamides | Lithium diisopropylamide, aromatic esters | 3-Substituted-1(2H)-isoquinolinones | tandfonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
